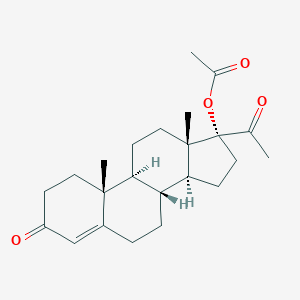

Pregn-4-ene-3,20-dione, 17-(acetyloxy)-

Description

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h13,18-20H,5-12H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHUYJIXSMGYOQ-KOORYGTMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90894096 |

Source

|

| Record name | Hydroxyprogesterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302-23-8, 17308-02-0 |

Source

|

| Record name | Progesterone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyprogesterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyprogesterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyprogesterone acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,20-dioxopregn-4-en-17-β-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPROGESTERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L124O66YSI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Pregn-4-ene-3,20-dione, 17-(acetyloxy)-" mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action: Pregn-4-ene-3,20-dione, 17-(acetyloxy)-

Abstract

Pregn-4-ene-3,20-dione, 17-(acetyloxy)-, known scientifically as 17α-acetoxyprogesterone, is a synthetic progestin that has been instrumental in various therapeutic applications, from reproductive health to oncology.[1][2] This technical guide provides a comprehensive exploration of its core mechanism of action, intended for researchers, scientists, and professionals in drug development. We will dissect the molecular interactions, signaling cascades, and physiological consequences of 17α-acetoxyprogesterone activity, grounding our discussion in established experimental evidence and methodologies.

Introduction to 17α-Acetoxyprogesterone: A Synthetic Progestogen

17α-acetoxyprogesterone is a derivative of the natural steroid hormone progesterone.[3] The addition of an acetyl group at the 17α position enhances its stability and oral bioavailability compared to native progesterone.[1] This modification has led to the development of a class of potent, orally active progestins that includes derivatives like medroxyprogesterone acetate (MPA).[1] These synthetic progestins are designed to mimic the actions of progesterone, primarily by targeting its cognate intracellular receptors.[4][5] Their clinical utility is extensive, encompassing contraception, hormone replacement therapy, and the management of conditions such as endometriosis and certain hormone-dependent cancers.[5][6]

The Progesterone Receptor: The Primary Molecular Target

The physiological effects of 17α-acetoxyprogesterone are predominantly mediated through its interaction with the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[7][8]

Progesterone Receptor Isoforms

In humans, the PR is encoded by a single gene, PGR, which gives rise to two main isoforms, PR-A and PR-B, through transcription from different promoters.[8]

-

PR-B: Generally considered the primary activator of progesterone-responsive genes.[8]

-

PR-A: Can act as a transcriptional activator or, in some cellular contexts, as a repressor of PR-B and other steroid receptors.[8]

The relative expression of these isoforms can vary in different tissues, leading to diverse physiological responses to progestins.

Ligand-Receptor Dynamics and Downstream Signaling

The binding of 17α-acetoxyprogesterone to the PR initiates a cascade of molecular events that ultimately alters gene expression and cellular function.

Classical Genomic Signaling Pathway

The canonical mechanism of action for 17α-acetoxyprogesterone follows the classical pathway for steroid hormone receptors:

-

Ligand Binding: Being lipophilic, 17α-acetoxyprogesterone diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the PR located in the cytoplasm or nucleus.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of inhibitory heat shock proteins. This allows the receptor to dimerize.[7]

-

Nuclear Translocation and DNA Binding: The activated PR dimer translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[7]

-

Transcriptional Regulation: The DNA-bound PR recruits a complex of co-activators or co-repressors, which modulate the rate of transcription of target genes by RNA polymerase II.[7] This leads to changes in protein synthesis and, consequently, the cellular response.[7]

Caption: Genomic signaling pathway of 17α-acetoxyprogesterone.

Non-Genomic Signaling Pathways

Emerging evidence suggests that progestins can also elicit rapid, non-genomic effects that do not require gene transcription. These actions are often initiated at the cell membrane and involve the activation of intracellular kinase cascades. For instance, studies with both natural progesterone and synthetic progestins like MPA have shown rapid activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[9] However, the downstream consequences can differ; while both progesterone and MPA might activate ERK, only progesterone may lead to its translocation to the nucleus, a step linked to neuroprotective effects.[9] This highlights a critical area of research: the potential for different synthetic progestins to have divergent effects despite binding to the same primary receptor.[9]

Physiological and Pharmacological Consequences

The activation of PR signaling by 17α-acetoxyprogesterone and its derivatives leads to a range of physiological effects that are harnessed for therapeutic purposes.

Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

A primary mechanism for contraception is the suppression of ovulation through negative feedback on the HPG axis.[5][7][10]

-

Inhibition of Gonadotropin Secretion: Progestins act on the hypothalamus to decrease the pulse frequency of gonadotropin-releasing hormone (GnRH) and on the pituitary gland to blunt the surge of luteinizing hormone (LH) at mid-cycle.[7][10][11] This prevents follicular maturation and the release of an egg (ovulation).[7][10]

Caption: Negative feedback of 17α-acetoxyprogesterone on the HPG axis.

Effects on Reproductive Tissues

-

Endometrium: Progestins induce the transformation of the uterine lining from a proliferative state (driven by estrogen) to a secretory state, which is less suitable for embryo implantation.[7][10] This is a key aspect of their contraceptive and therapeutic effects in conditions like endometriosis.[6]

-

Cervical Mucus: They cause the cervical mucus to become thick and viscous, creating a barrier that is difficult for sperm to penetrate.[7][10][11]

-

Myometrium: Progestins promote uterine quiescence by decreasing the contractility of the uterine muscle. This effect is crucial for the maintenance of pregnancy and is the rationale behind using progestins like 17α-hydroxyprogesterone caproate (a related compound) to prevent preterm birth.[4][12]

Immunomodulatory Functions

There is growing evidence that progestins have immunomodulatory roles. For example, 17-OHPC has been shown to enhance the production of the anti-inflammatory cytokine IL-10 in response to inflammatory stimuli.[13] This suggests that part of its mechanism in preventing preterm birth could be the mitigation of inflammation-induced uterine contractions.[13]

Pharmacokinetics and Metabolism

The clinical efficacy of a synthetic progestin is heavily dependent on its pharmacokinetic profile.

| Parameter | Medroxyprogesterone Acetate (MPA) - A Derivative | 17α-hydroxyprogesterone caproate (17-OHPC) |

| Administration | Oral, Intramuscular (IM) injection[6] | Intramuscular (IM) injection[4] |

| Absorption | IM injection forms a depot for slow release[11] | Slow release from oil depot[14] |

| Peak Plasma Time | ~3 weeks (IM)[10]; 2-7 hours (Oral)[15] | ~1.2 days (IM)[14] |

| Half-life | ~50 days (IM)[6][10] | ~10 days (IM)[14] |

| Metabolism | Extensively metabolized in the liver (e.g., by CYP3A4)[6][10] | Metabolized by various enzymes[14] |

| Excretion | Primarily in urine as conjugates[6] | N/A |

Data presented for related, well-studied derivatives to provide context for the class of compounds.

The long half-life of injectable formulations like depot medroxyprogesterone acetate (DMPA) allows for infrequent dosing, making it a highly effective long-acting contraceptive.[11]

Key Experimental Methodologies

The elucidation of the mechanism of action for 17α-acetoxyprogesterone and related progestins relies on a suite of established laboratory techniques.

Protocol: Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for its receptor.

Objective: To quantify the relative binding affinity (RBA) of 17α-acetoxyprogesterone for the progesterone receptor compared to native progesterone.

Methodology:

-

Receptor Preparation: Prepare cytosol extracts from tissues known to express high levels of PR (e.g., rabbit uterus) or use cells recombinantly expressing human PR-A or PR-B.[16]

-

Incubation: In a series of tubes, incubate a constant amount of radiolabeled progestin (e.g., ³H-progesterone) with the receptor preparation.

-

Competition: Add increasing concentrations of unlabeled "cold" ligand (either progesterone for a standard curve or the test compound, 17α-acetoxyprogesterone).

-

Separation: After incubation to equilibrium, separate the receptor-bound from unbound radioligand (e.g., using dextran-coated charcoal).

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Analysis: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor. Calculate the IC50 (the concentration of competitor that displaces 50% of the radiolabeled ligand). The RBA is then calculated relative to the IC50 of progesterone.

Sources

- 1. Hydroxyprogesterone acetate - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Medroxyprogesterone Acetate Decreases Th1, Th17, and Increases Th22 Responses via AHR Signaling Which Could Affect Susceptibility to Infections and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Hydroxyprogesterone Caproate used for? [synapse.patsnap.com]

- 5. What is Medroxyprogesterone Acetate used for? [synapse.patsnap.com]

- 6. Medroxyprogesterone acetate - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]

- 8. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 9. Divergent impact of progesterone and medroxyprogesterone acetate (Provera) on nuclear mitogen-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Pharmacokinetics of depot medroxyprogesterone acetate contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Hydroxyprogesterone Caproate? [synapse.patsnap.com]

- 13. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of 17-hydroxyprogesterone caproate in multifetal gestation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of medroxyprogesterone acetate administered by oral and intramuscular route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Progestin: A Technical History of 17α-Acetoxyprogesterone's Discovery and Synthesis

For decades, the intricate dance of steroid hormones has captivated chemists and clinicians alike. Within this molecular ballroom, progesterone reigns as a key regulator of the reproductive cycle. However, its therapeutic potential was historically limited by poor oral bioavailability. This technical guide delves into the discovery and synthesis of 17α-acetoxyprogesterone, a pivotal molecule that not only offered a solution to this challenge but also paved the way for a new generation of potent synthetic progestins.

The Quest for an Orally Active Progestin: A Mid-Century Challenge

The story of 17α-acetoxyprogesterone begins in the fervent post-war era of steroid research. Progesterone, while essential, was therapeutically inconvenient, requiring injections for effective administration. The search for an orally active analogue was a significant focus for pharmaceutical companies. The prevailing hypothesis was that modifications to the progesterone molecule could enhance its stability against first-pass metabolism in the liver.

Early explorations into 17α-substituted derivatives of progesterone showed promise. It was in this environment of scientific pursuit that Karl Junkmann, a researcher at the German pharmaceutical company Schering AG, made a breakthrough. In 1953, Junkmann successfully synthesized a new compound: 17α-acetoxyprogesterone.[1] His findings were first reported in the medical literature in 1954.

Initially, the significance of this discovery was not fully appreciated. However, researchers at the Upjohn Company in the United States later made a serendipitous finding: 17α-acetoxyprogesterone was orally active.[1] This discovery was a turning point, and Upjohn subsequently marketed the compound under the brand name Prodox. While Prodox itself did not achieve widespread clinical use, its discovery opened the floodgates for the development of more potent and widely used derivatives.

The Foundational Synthesis: From Yam to Acetylated Progestin

The synthesis of 17α-acetoxyprogesterone in the 1950s was a multi-step process that often began with a humble root: the Mexican yam. These yams are a rich source of diosgenin, a steroid sapogenin that served as a cost-effective starting material for the semi-synthesis of progesterone and its derivatives.[2]

The general synthetic pathway can be conceptualized as follows:

Figure 1: Generalized synthetic pathway from diosgenin to 17α-acetoxyprogesterone.

The pivotal step in the creation of 17α-acetoxyprogesterone is the esterification of the tertiary hydroxyl group at the C17α position of 17α-hydroxyprogesterone. A key early method for this transformation is detailed in a 1956 U.S. Patent filed by Schering AG.[3]

Experimental Protocol: Synthesis of 17α-Acetoxyprogesterone (Adapted from Schering AG, 1956)[3]

Objective: To synthesize 17α-acetoxyprogesterone via the acetylation of 17α-hydroxyprogesterone.

Materials:

-

17α-hydroxyprogesterone

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Methanol

-

Water

-

Ice

-

Standard laboratory glassware and purification apparatus

Methodology:

-

Dissolution: A solution of 1 part by weight of 17α-hydroxyprogesterone is prepared in 5 parts by volume of anhydrous pyridine.

-

Acetylation: To this solution, 2.5 parts by volume of acetic anhydride are added. The reaction mixture is then allowed to stand at room temperature for 24 hours. Causality Insight: The use of pyridine, a weak base, serves as a catalyst and also neutralizes the acetic acid byproduct of the reaction, driving the equilibrium towards the formation of the ester. Acetic anhydride is the acetylating agent. The long reaction time at room temperature is a gentle method to effect the esterification of the sterically hindered tertiary alcohol at C17.

-

Quenching and Precipitation: The reaction mixture is then poured into a mixture of ice and water. This step serves to quench the excess acetic anhydride and precipitate the crude 17α-acetoxyprogesterone, which is insoluble in water.

-

Isolation: The precipitated solid is collected by filtration.

-

Washing: The collected solid is thoroughly washed with water to remove any remaining pyridine and acetic acid.

-

Purification: The crude product is then recrystallized from methanol to yield pure 17α-acetoxyprogesterone. Self-Validating System: The purity of the final product can be confirmed by its melting point and by spectroscopic methods such as infrared (IR) spectroscopy to confirm the presence of the ester carbonyl group and the absence of the hydroxyl group.

A Stepping Stone to More Potent Progestins

While 17α-acetoxyprogesterone was a significant breakthrough, its own progestational activity was relatively modest. Its true legacy lies in its role as a key intermediate in the synthesis of more potent and clinically important progestins. The presence of the 17α-acetate group proved to be a crucial structural feature that enhanced oral activity and metabolic stability.

Subsequent research in the late 1950s and 1960s led to the development of derivatives such as medroxyprogesterone acetate and megestrol acetate, both of which are synthesized from 17α-acetoxyprogesterone. These second-generation progestins exhibited significantly higher potency and became mainstays in hormonal therapies, including contraception and the treatment of various gynecological disorders.

The synthetic pathways to these derivatives often involve modifications at the C6 position of the steroid nucleus, further enhancing their progestational and anti-ovulatory effects.

Figure 2: 17α-acetoxyprogesterone as a key intermediate for more potent progestins.

Conclusion: A Legacy of Innovation

The discovery and synthesis of 17α-acetoxyprogesterone represent a pivotal chapter in the history of steroid chemistry and pharmacology. This molecule was not only one of the first orally active progestins but also a critical building block for the development of more potent and effective hormonal therapies. The pioneering work of Karl Junkmann and the subsequent research at Upjohn and other institutions laid the foundation for a new era of drug development in reproductive medicine. The elegant chemistry involved in its synthesis, from the extraction of natural precursors to the targeted modification of the steroid nucleus, stands as a testament to the ingenuity of mid-20th-century medicinal chemists.

References

-

Progestin: Synthetic Progesterone | Embryo Project Encyclopedia. (2008, November 17). Retrieved from [Link]

- Schering Corp. (1956). Esters of 17alpha-hydroxyprogesterone. U.S.

-

total synthesis of progesterone - MSU chemistry. (n.d.). Retrieved from [Link]

-

90 Years of progesterone: Ninety years of progesterone: the 'other' ovarian hormone - PMC. (2020, January 1). Retrieved from [Link]

- Progesterone formulations - Google Patents. (n.d.).

-

Progestins - StatPearls - NCBI Bookshelf. (2024, January 10). Retrieved from [Link]

-

Chemical transformations of steroids by adrenal perfusion; progesterone, 17 alpha-hydroxyprogesterone, and pregn-5-en-3beta-ol-20-one - PubMed. (1954, December 1). Retrieved from [Link]

-

Hydroxyprogesterone acetate - Wikipedia. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Core Chemical Properties of Hydroxyprogesterone Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyprogesterone acetate (OHPA) is a synthetic progestin, a derivative of the endogenous hormone progesterone.[1][2] This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, pharmacological profile, synthesis, and analytical characterization. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and hormonal therapy research. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Chemical and Physical Properties

Hydroxyprogesterone acetate is a white to off-white crystalline powder.[3] Its core structure is a pregnane steroid, specifically 17α-acetoxypregn-4-ene-3,20-dione.[1] This seemingly minor esterification at the 17-alpha position significantly alters its pharmacokinetic profile compared to its parent compound, 17α-hydroxyprogesterone.

Identifiers and Molecular Characteristics

A clear identification of a chemical entity is paramount for regulatory and research purposes. The following table summarizes the key identifiers and molecular characteristics of hydroxyprogesterone acetate.

| Property | Value | Source(s) |

| CAS Number | 302-23-8 | [3][4][5] |

| Molecular Formula | C₂₃H₃₂O₄ | [3][4] |

| Molecular Weight | 372.51 g/mol | [2][3][4][6] |

| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | [1][6] |

| Synonyms | 17α-Acetoxyprogesterone, 17α-Hydroxyprogesterone 17-acetate, Prodox | [1][3][5][6] |

| Appearance | White to off-white crystalline powder | [3] |

Physicochemical Data

The physicochemical properties of a drug substance are critical determinants of its formulation, delivery, and bioavailability.

| Property | Value | Source(s) |

| Melting Point | 244 - 250 °C | [3][5][7] |

| Boiling Point | 490.2 °C (estimated) | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Water solubility is low (1.01 mg/L at 20°C). | [5][8][9] |

| Optical Rotation | [α]²⁰D = 71 - 76° (c=1 in CHCl₃) | [3] |

| λmax | 241 nm (in Ethanol) | [5][9] |

Stability and Storage

Hydroxyprogesterone acetate is sensitive to light and should be stored in well-closed containers, protected from light.[10] Recommended storage is at 0 - 10 °C.[3] It is stable under recommended storage conditions.[10] Forced degradation studies on the related compound, medroxyprogesterone acetate, show that degradation is most significant under basic conditions, followed by acidic, oxidative, and light exposure.[11][12]

Pharmacology

Pharmacodynamics: Mechanism of Action

Hydroxyprogesterone acetate is a progestogen, meaning it acts as an agonist of the progesterone receptor (PR).[1] It binds to both isoforms of the receptor, PR-A and PR-B, with IC₅₀ values of 16.8 nM and 12.6 nM, respectively.[1] This binding affinity is over 50 times higher than that of its precursor, 17α-hydroxyprogesterone.[1]

The binding of hydroxyprogesterone acetate to the progesterone receptor initiates a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects of progesterone, such as the regulation of the menstrual cycle and maintenance of pregnancy.

Pharmacokinetics

Hydroxyprogesterone acetate exhibits low but significant oral bioavailability.[1] When administered via intramuscular injection in a microcrystalline aqueous suspension, a single dose of 150 to 350 mg has a duration of action of 9 to 16 days.[1] It is metabolized in the liver, primarily through hydroxylation and conjugation, with its metabolites excreted in the urine and feces.[13]

Synthesis and Manufacturing

The synthesis of hydroxyprogesterone acetate typically starts from 17α-hydroxyprogesterone. A common laboratory-scale synthesis involves the acetylation of 17α-hydroxyprogesterone.

Synthetic Workflow Overview

Sources

- 1. Hydroxyprogesterone acetate - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. Hydroxyprogesterone acetate | 302-23-8 [chemicalbook.com]

- 6. Hydroxyprogesterone acetate | C23H32O4 | CID 10156152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 17a-Hydroxyprogesterone Acetate CAS 302-23-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. Hydroxyprogesterone acetate | CAS:302-23-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. chembk.com [chembk.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Hydroxyprogesterone Caproate? [synapse.patsnap.com]

Unveiling the Molecular Choreography of 17α-Acetoxyprogesterone: A Technical Guide to its Biological Activity

For Immediate Release

A Deep Dive into the Progestogenic and Anti-Androgenic Landscape of a Key Steroid Intermediate

This technical guide offers an in-depth exploration of the biological activity of 17α-Acetoxyprogesterone (OHPA), a pivotal synthetic progestin. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's mechanism of action, receptor interactions, and functional effects, providing a comprehensive understanding of its therapeutic potential and preclinical evaluation.

Introduction: A Legacy of Progestational Innovation

17α-Acetoxyprogesterone, a derivative of the endogenous hormone progesterone, emerged from the mid-20th century quest for orally active progestational agents.[1] Its discovery marked a significant step in steroid chemistry, paving the way for the development of more potent and widely used progestins such as medroxyprogesterone acetate (MPA), chlormadinone acetate, and cyproterone acetate.[1][2] While OHPA itself has seen limited clinical use due to its relatively lower potency compared to its derivatives, its study remains crucial for understanding the structure-activity relationships that govern the interaction of synthetic steroids with their cognate receptors.[1][2]

Physicochemical Properties

A thorough understanding of the biological activity of 17α-Acetoxyprogesterone begins with its fundamental physicochemical characteristics.

| Property | Value | Reference |

| Chemical Name | 17α-acetoxypregn-4-ene-3,20-dione | [1] |

| Molecular Formula | C23H32O4 | [3][4] |

| Molecular Weight | 372.5 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 244 - 250 °C | [2][4] |

| Solubility | Practically insoluble in water | [5] |

Progestogenic Activity: The Core Biological Function

The primary biological activity of 17α-Acetoxyprogesterone is its progestogenic effect, mediated through its interaction with the progesterone receptor (PR).

Mechanism of Action: A Classical Nuclear Receptor Pathway

Like endogenous progesterone, OHPA exerts its effects by binding to and activating the intracellular progesterone receptors, PR-A and PR-B. This binding initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Within the nucleus, the activated receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This intricate process ultimately results in the physiological and pharmacological effects characteristic of progestins.

Receptor Binding Affinity

The affinity of 17α-Acetoxyprogesterone for the progesterone receptor is a key determinant of its biological potency. In vitro competitive binding assays have demonstrated that OHPA binds to both PR-A and PR-B isoforms with significant affinity. Notably, the introduction of the 17α-acetoxy group substantially increases the binding affinity compared to its precursor, 17α-hydroxyprogesterone.[1]

| Receptor Isoform | IC50 (nM) |

| Progesterone Receptor A (PR-A) | 16.8 |

| Progesterone Receptor B (PR-B) | 12.6 |

| Data derived from in vitro competitive binding assays.[1] |

In Vitro Functional Assays

The progestogenic activity of 17α-Acetoxyprogesterone can be quantified using various in vitro functional assays, such as reporter gene assays in PR-expressing cell lines. These assays measure the ability of the compound to induce the transcription of a reporter gene under the control of a PRE-driven promoter.

Experimental Protocol: Progesterone Receptor Reporter Gene Assay

Objective: To quantify the progestogenic activity of 17α-Acetoxyprogesterone in vitro.

Methodology:

-

Cell Culture: Maintain a suitable human cell line (e.g., T47D or Ishikawa) stably transfected with an expression vector for the human progesterone receptor and a reporter plasmid containing a luciferase gene downstream of a progesterone-responsive promoter.

-

Compound Preparation: Prepare a stock solution of 17α-Acetoxyprogesterone in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired concentrations.

-

Cell Treatment: Seed the cells in a multi-well plate and, after allowing them to attach, treat them with the various concentrations of 17α-Acetoxyprogesterone or a vehicle control. A known progestin, such as progesterone or R5020, should be used as a positive control.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase readings to a control protein concentration and plot the data as a function of compound concentration to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

In Vivo Progestational Potency: The McPhail Test

The gold standard for assessing in vivo progestational activity is the McPhail test, which measures the ability of a compound to induce endometrial proliferation in immature, estrogen-primed rabbits. While 17α-Acetoxyprogesterone is orally active, a notable discovery at the time of its development, its potency is considerably lower than its more structurally complex derivatives.[1]

Experimental Protocol: McPhail Test

Objective: To determine the in vivo progestational potency of 17α-Acetoxyprogesterone.

Methodology:

-

Animal Model: Use immature female rabbits.

-

Estrogen Priming: Prime the animals with daily injections of estradiol benzoate for several days to induce uterine growth.

-

Progestin Administration: Following estrogen priming, administer the test compound (17α-Acetoxyprogesterone) orally or by injection for a specified period (typically 5 days). A vehicle control group and a positive control group (e.g., progesterone) are essential.

-

Tissue Collection: Euthanize the animals and collect the uteri.

-

Histological Evaluation: Fix, section, and stain the uterine tissue. The degree of endometrial proliferation is scored on the McPhail scale (0 to +4) based on the glandular development.

-

Data Analysis: Compare the McPhail scores of the test group to the control groups to determine the progestational potency.

Anti-Androgenic Activity: A Secondary but Significant Profile

In addition to its primary progestogenic effects, 17α-Acetoxyprogesterone and its derivatives exhibit anti-androgenic properties. This activity is primarily due to the blockade of the androgen receptor (AR).[6]

Mechanism of Action: Competitive Antagonism at the Androgen Receptor

17α-Acetoxyprogesterone can bind to the androgen receptor, and in doing so, it competitively inhibits the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This prevents the activation of the AR and the subsequent transcription of androgen-responsive genes, leading to an anti-androgenic effect in target tissues.

In Vitro Evaluation of Anti-Androgenic Activity

The anti-androgenic potential of 17α-Acetoxyprogesterone can be assessed in vitro through androgen receptor binding assays and functional assays that measure the inhibition of androgen-induced gene expression.

In Vivo Assessment: The Hershberger Assay

The Hershberger assay is the standard in vivo method for identifying androgenic and anti-androgenic properties of a substance.[7][8][9] The assay utilizes castrated male rats to eliminate the influence of endogenous androgens.

Experimental Protocol: Hershberger Assay for Anti-Androgenic Activity

Objective: To evaluate the in vivo anti-androgenic activity of 17α-Acetoxyprogesterone.

Methodology:

-

Animal Model: Use castrated prepubertal male rats.

-

Treatment Groups:

-

Vehicle control (oil).

-

Androgen control (e.g., testosterone propionate).

-

Test compound alone.

-

Test compound in combination with the androgen control.

-

-

Administration: Administer the treatments daily for a period of 10 consecutive days.

-

Necropsy and Tissue Collection: On the day after the last dose, euthanize the animals and carefully dissect and weigh the five androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands and fluid), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[5]

-

Data Analysis: A statistically significant decrease in the weights of at least two of the five androgen-dependent tissues in the co-treatment group compared to the androgen control group indicates anti-androgenic activity.[4]

Pharmacokinetics: Absorption, Metabolism, and Excretion

The clinical utility of a steroid is heavily influenced by its pharmacokinetic profile. 17α-Acetoxyprogesterone is noted for its oral bioavailability, a significant advantage over progesterone which is poorly absorbed when taken orally.[1][10]

Following oral administration, 17α-Acetoxyprogesterone is absorbed from the gastrointestinal tract. It undergoes metabolism in the liver, where the introduction of the 17α-acetoxy and 6α-methyl groups in its derivatives has been shown to decrease the rate of metabolism, thereby enhancing their activity.[11] The metabolites are primarily excreted in the urine.

Downstream Signaling and Gene Expression

The binding of 17α-Acetoxyprogesterone to the progesterone receptor initiates a cascade of events that leads to changes in the expression of a wide array of genes. These genes are involved in various cellular processes, including cell proliferation, differentiation, and inflammation. For instance, progestins are known to down-regulate the expression of pro-inflammatory cytokines such as IL-1B and IL-6 in the myometrium.[12] The specific set of genes regulated by OHPA will determine its precise biological effects in different target tissues.

Clinical and Research Significance

While 17α-Acetoxyprogesterone itself is not widely used clinically, its derivatives have had a profound impact on medicine, being used in contraception, hormone replacement therapy, and the treatment of various gynecological disorders.[1] The study of OHPA and its analogues continues to be important for the development of new selective receptor modulators with improved efficacy and safety profiles.

Conclusion

17α-Acetoxyprogesterone stands as a foundational molecule in the development of synthetic progestins. Its biological activity is characterized by a dual role as a progesterone receptor agonist and an androgen receptor antagonist. A comprehensive understanding of its receptor binding affinities, functional potencies in vitro and in vivo, and its pharmacokinetic profile is essential for researchers and drug developers working in the field of steroid hormone pharmacology. The experimental protocols and data presented in this guide provide a robust framework for the continued investigation and application of this important class of molecules.

Visualization of Key Pathways

Progestogenic Signaling Pathway

Caption: Progestogenic signaling pathway of 17α-Acetoxyprogesterone.

Anti-Androgenic Mechanism of Action

Caption: Competitive antagonism of the androgen receptor by 17α-Acetoxyprogesterone.

References

-

17a-Hydroxyprogesterone Acetate CAS 302-23-8 - Home Sunshine Pharma. (n.d.). Retrieved January 14, 2026, from [Link]

-

17A-acetoxyprogesterone - ChemBK. (n.d.). Retrieved January 14, 2026, from [Link]

-

Hershberger Assay Fact Sheet. (n.d.). Retrieved January 14, 2026, from [Link]

-

Hydroxyprogesterone acetate - Wikipedia. (2023, December 2). Retrieved January 14, 2026, from [Link]

-

Comparison of the endometrial activities in man of anhydrohydroxyprogesterone and 17-acetoxyprogesterone, a new oral progestational compound - PubMed. (1958, July 30). Retrieved January 14, 2026, from [Link]

-

Gestagenic Activity of Studied Compounds in the Clauberg -McPhail Test with Peroral Administration - ResearchGate. (2018, January 1). Retrieved January 14, 2026, from [Link]

-

OPPTS 890.1400 Hershberger Assay (Rat) - Regulations.gov. (n.d.). Retrieved January 14, 2026, from [Link]

-

Progesterone is not the same as 17α-hydroxyprogesterone caproate: implications for obstetrical practice - PMC. (2013, May 1). Retrieved January 14, 2026, from [Link]

-

Hershberger bioassay - Pharmatest Services. (n.d.). Retrieved January 14, 2026, from [Link]

-

The McPhail test. (1934). The Journal of Physiology, 83(2), 145–156. [Link]

-

The assay of progestin - PubMed. (1934, December 31). Retrieved January 14, 2026, from [Link]

-

Medroxyprogesterone acetate: a steroid with potent progestational activity but low receptor affinity in the guinea pig uterus - PubMed. (1976, June). Retrieved January 14, 2026, from [Link]

-

Pharmacokinetics of progesterone - Wikipedia. (2023, October 29). Retrieved January 14, 2026, from [Link]

-

A comparison of progestin and androgen receptor binding using the CoMFA technique - PubMed. (1992, December). Retrieved January 14, 2026, from [Link]

-

Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC. (2012, October 10). Retrieved January 14, 2026, from [Link]

-

X-ray Structures of Progesterone Receptor Ligand Binding Domain in Its Agonist State Reveal Differing Mechanisms for Mixed Profiles of 11β-Substituted Steroids. (2012, March 23). Journal of Biological Chemistry, 287(13), 10171–10182. [Link]

-

Metabolism of megestrol acetate and related progesterone analogues by liver preparations in vitro - PMC. (1971, January 1). Retrieved January 14, 2026, from [Link]

-

In vitro effect of 16alpha-hydroxyprogesterone on the enzyme activities related to androgen production in human testes - PubMed. (1981, February). Retrieved January 14, 2026, from [Link]

-

Antiandrogenic actions of medroxyprogesterone acetate on epithelial cells within normal human breast tissues cultured ex vivo - PubMed. (2015, July). Retrieved January 14, 2026, from [Link]

-

Medroxyprogesterone acetate downregulates cytokine gene expression in mouse fibroblast cells - PubMed. (2004, June 30). Retrieved January 14, 2026, from [Link]

-

Progesterone challenge test for the assessment of endometrial pathology in asymptomatic menopausal women - PubMed. (1993, February). Retrieved January 14, 2026, from [Link]

-

Pharmacokinetics of hard micronized progesterone capsules via vaginal or oral route compared with soft micronized capsules - ScienceOpen. (2017, March 2). Retrieved January 14, 2026, from [Link]

-

Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review - MDPI. (2022, August 16). Retrieved January 14, 2026, from [Link]

-

Androgenic, synandrogenic, and antiandrogenic actions of progestins - PubMed. (1984). Retrieved January 14, 2026, from [Link]

-

Comparison of the difference in histopathology and cell cycle kinetics among the postmenopausal endometrium treated with different progestins in sequential-combined hormone replacement therapy - PubMed. (2003, October). Retrieved January 14, 2026, from [Link]

-

Medroxyprogesterone acetate: steady-state pharmacokinetics bioequivalence of two oral formulations - PMC. (1988, June 1). Retrieved January 14, 2026, from [Link]

-

Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed. (2009, January). Retrieved January 14, 2026, from [Link]

-

Pharmacokinetic approach to the selection of dose schedules for medroxyprogesterone acetate in clinical oncology - PubMed. (1980). Retrieved January 14, 2026, from [Link]

-

Comparative endometrial histology in postmenopausal women with sequential hormone replacement therapy of estradiol and, either chlormadinone acetate or micronized progesterone - PubMed. (2001, October). Retrieved January 14, 2026, from [Link]

-

Anti-proliferative transcriptional effects of medroxyprogesterone acetate in estrogen receptor positive breast cancer cells are predominantly mediated by the progesterone receptor - PubMed. (2020, May). Retrieved January 14, 2026, from [Link]

-

Effects of medroxyprogesterone acetate on gene expression in myometrial explants from pregnant women - PubMed. (2010, November). Retrieved January 14, 2026, from [Link]

-

The activity of medroxyprogesterone acetate, an androgenic ligand, in ovarian cancer cell invasion - PubMed. (2008, December). Retrieved January 14, 2026, from [Link]

Sources

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Progesterone receptor assay | Research Starters | EBSCO Research [ebsco.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. pharmatest.com [pharmatest.com]

- 6. Androgenic, synandrogenic, and antiandrogenic actions of progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]

- 11. The progestational and androgenic properties of medroxyprogesterone acetate: gene regulatory overlap with dihydrotestosterone in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of medroxyprogesterone acetate on gene expression in myometrial explants from pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Hydroxyprogesterone Acetate: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the in vitro effects of Hydroxyprogesterone Acetate (OHPA), a synthetic progestin. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, cellular impacts, and key experimental methodologies for investigating OHPA in a laboratory setting. We will move beyond simple procedural lists to explain the causal reasoning behind experimental choices, ensuring a thorough understanding of how to generate robust and reliable in vitro data.

Introduction to Hydroxyprogesterone Acetate (OHPA)

Hydroxyprogesterone acetate is a synthetic progestogen, a derivative of the endogenous hormone progesterone.[1] Chemically, it is the acetate ester of 17α-hydroxyprogesterone.[1] OHPA has been utilized in various clinical applications, including the management of gynecological disorders and as a component in hormonal contraceptives.[1] Its primary mechanism of action is through its agonistic activity on the progesterone receptor (PR), initiating a cascade of downstream cellular events.[1] Understanding the nuanced in vitro effects of OHPA is paramount for elucidating its therapeutic potential and off-target effects.

Molecular Mechanism of Action: Progesterone Receptor Agonism

OHPA exerts its biological effects primarily by binding to and activating the progesterone receptors, PR-A and PR-B.[1] These receptors are ligand-activated transcription factors that modulate the expression of target genes.

Progesterone Receptor Binding and Transactivation

OHPA is a potent agonist of both PR-A and PR-B isoforms, with IC50 values of 16.8 nM and 12.6 nM, respectively.[1] Its affinity for the progesterone receptor is more than 50-fold higher than that of its precursor, 17α-hydroxyprogesterone, and slightly greater than that of hydroxyprogesterone caproate (OHPC).[1] However, it is noteworthy that OHPA is considered a relatively low-potency progestogen compared to other synthetic progestins like medroxyprogesterone acetate (MPA).[1]

The binding of OHPA to the PR induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. There, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[2][3]

Caption: Figure 1: Progesterone Receptor Signaling Pathway for OHPA

In Vitro Models for Studying Hydroxyprogesterone Acetate

The selection of an appropriate in vitro model is critical for obtaining clinically relevant data. The choice of cell line or culture system should be guided by the research question and the specific physiological context being investigated.

Endometrial Cell Models

Given the primary role of progesterone in regulating the endometrium, in vitro models of this tissue are highly relevant.

-

Human Endometrial Stromal Cells (HESCs): Primary HESCs can be isolated from endometrial biopsies and are invaluable for studying decidualization, a process crucial for embryo implantation.[4]

-

Endometrial Cancer Cell Lines: Cell lines such as Ishikawa and HHUA are commonly used to investigate the effects of progestins on endometrial cancer cell proliferation, apoptosis, and gene expression.[5] These models are particularly useful for studying progestin resistance.

-

Endometrial Organoids: Three-dimensional organoid cultures of the human endometrium offer a more physiologically relevant model that preserves the gland/stroma relationships.[1]

Breast Cancer Cell Lines

Progestins play a complex role in breast cancer. PR-positive breast cancer cell lines are essential for studying the direct effects of OHPA on tumor cell biology.

-

MCF-7 and T47D: These are well-characterized, PR-positive luminal breast cancer cell lines that are widely used to study progestin-mediated effects on cell proliferation, apoptosis, and gene regulation.[2]

Immune Cell Models

Progestins are known to have immunomodulatory effects.

-

Peripheral Blood Mononuclear Cells (PBMCs): Primary human PBMCs can be used to investigate the effects of OHPA on cytokine production and immune cell signaling.[6][7]

-

Macrophage Cell Lines (e.g., THP-1): Differentiated THP-1 cells serve as a model for macrophages and can be used to study the anti-inflammatory or pro-inflammatory effects of OHPA.[7]

Cellular and Molecular Effects of Hydroxyprogesterone Acetate In Vitro

The activation of the progesterone receptor by OHPA triggers a range of cellular responses that can be quantified using various in vitro assays.

Effects on Cell Proliferation and Viability

Progestins can have dual effects on cell proliferation, either promoting or inhibiting growth depending on the cell type and context. In endometrial cancer cells, progestins like megestrol acetate have been shown to reduce cell growth in a time-dependent manner.[5] Conversely, in some endometrial cancer cell lines, progesterone has been observed to have growth-promoting effects.[8]

Table 1: Summary of Progestin Effects on Cell Proliferation

| Progestin | Cell Line | Effect on Proliferation | Reference |

| Megestrol Acetate | Ishikawa, HHUA | Inhibition | [5] |

| Progesterone | Ishikawa-Var I | Promotion | [8] |

| Medroxyprogesterone Acetate | Endometriotic cells | Inhibition | [9] |

Induction of Apoptosis

Progesterone has been shown to induce apoptosis in ovarian and endometrial cancer cells.[10] This is a critical mechanism for the anti-cancer effects of progestins. The induction of apoptosis is often mediated through the activation of caspase cascades.

Regulation of Gene Expression

As a transcription factor agonist, OHPA's primary function is to regulate gene expression. In endometrial cancer cells, progestins have been shown to regulate genes involved in cell growth, invasion (e.g., MMPs), and cell cycle progression (e.g., cyclin D1).[1] In myometrial cells, progesterone, through its receptors, affects the expression of a wide array of genes, including those involved in inflammatory responses.[9]

Modulation of Inflammatory Responses

The immunomodulatory effects of progestins are a key area of research. In vitro studies using PBMCs and macrophages have shown that hydroxyprogesterone caproate (OHPC) can inhibit the production of several pro-inflammatory cytokines, including TNF-α, IFN-γ, IL-2, and IL-6, while also down-regulating their mRNA levels.[6][11] Interestingly, some studies have also reported a pro-inflammatory effect, with OHPC and progesterone increasing TNF-α production in LPS-stimulated whole blood from non-pregnant women.[12] This highlights the context-dependent nature of progestin's immunomodulatory actions. Furthermore, OHPC has been shown to enhance the production of the anti-inflammatory cytokine IL-10 in LPS-stimulated macrophages.[7]

Key In Vitro Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the in vitro effects of hydroxyprogesterone acetate.

Caption: Figure 2: Experimental Workflow for In Vitro Analysis of OHPA

Cell Viability Assay (MTT/MTS)

Rationale: To quantify the effect of OHPA on cell proliferation and cytotoxicity. Tetrazolium salt-based assays measure the metabolic activity of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13]

-

OHPA Treatment: Treat the cells with a range of OHPA concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

-

Reagent Addition: Add 10 µL of MTT solution (5 mg/mL) or 20 µL of MTS solution to each well.[14][15]

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[14][15]

Apoptosis Assay (TUNEL)

Rationale: To detect DNA fragmentation, a hallmark of late-stage apoptosis, induced by OHPA.

Protocol:

-

Sample Preparation: Culture cells on coverslips or in chamber slides and treat with OHPA as described above.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[16]

-

Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.[16]

-

TdT Labeling: Incubate the cells with the TdT reaction mix, containing TdT enzyme and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.[16]

-

Detection: If using an indirect method, incubate with a fluorescently labeled antibody against the incorporated nucleotide (e.g., anti-BrdU-Alexa Fluor 488).[16]

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips with an antifade mounting medium.[16]

-

Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

Rationale: To determine the effect of OHPA on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with OHPA for the desired time, then harvest by trypsinization and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 2 hours or store at -20°C.[4][17]

-

Staining: Wash the cells with PBS and resuspend in a staining buffer containing propidium iodide (PI) and RNase A.[4][17]

-

Incubation: Incubate in the dark at room temperature for 20-30 minutes.[18]

-

Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.[17]

Gene Expression Analysis (Quantitative PCR)

Rationale: To quantify the changes in the mRNA levels of specific target genes in response to OHPA treatment.

Protocol:

-

RNA Extraction: Treat cells with OHPA and extract total RNA using a commercially available kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.[19]

-

qPCR: Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system.[19][20]

-

Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB) and calculate the relative fold change in gene expression using the ΔΔCt method.[20]

Progesterone Receptor Transactivation Assay (Luciferase Reporter Assay)

Rationale: To specifically measure the ability of OHPA to activate the progesterone receptor and induce transcription from a PRE-driven reporter gene.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or PR-negative breast cancer cells) with a PR expression vector and a luciferase reporter plasmid containing PREs upstream of the luciferase gene.[2][3]

-

OHPA Treatment: Treat the transfected cells with various concentrations of OHPA.

-

Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.[3][21]

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.[2]

Signaling Pathways Modulated by Hydroxyprogesterone Acetate

While direct activation of the progesterone receptor is the primary mechanism of OHPA, its downstream effects are mediated by a complex network of intracellular signaling pathways. Much of our understanding of these pathways comes from studies of other progestins, such as medroxyprogesterone acetate (MPA).

NF-κB Signaling

The NF-κB pathway is a key regulator of inflammation. Progestins can exert anti-inflammatory effects by inhibiting NF-κB activation. For instance, hydroxyprogesterone caproate has been shown to reverse the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit in human PBMCs.[6][7]

PI3K/Akt Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Progesterone has been shown to utilize this pathway to regulate sperm motility and hyperactivation.[22] In the context of endometrial diseases, increased Akt activity can blunt the decidualization response to progestins.[9] Furthermore, the PI3K/Akt/mTOR pathway has been implicated in progestin resistance in endometrial cancer cells.[15]

MAPK/ERK Pathway

The MAPK/ERK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Progestins, including progesterone and MPA, have been shown to activate the ERK pathway in various cell types.[13] This activation can be rapid and is thought to be mediated by membrane-associated progesterone receptors.

Caption: Figure 3: Key Signaling Pathways Modulated by OHPA

Conclusion

This technical guide provides a comprehensive overview of the in vitro effects of hydroxyprogesterone acetate, from its fundamental mechanism of action to detailed experimental protocols for its study. A thorough understanding of OHPA's interactions with the progesterone receptor and its influence on downstream signaling pathways is essential for researchers in both academic and industrial settings. The methodologies outlined herein provide a robust framework for generating reliable and reproducible data, which is critical for advancing our knowledge of this important synthetic progestin and its therapeutic applications.

References

-

Wikipedia. Hydroxyprogesterone acetate. [Link]

-

Illouz, S., et al. (2003). Effects of progestins of human proliferative endometrium: an in vitro model of potential clinical relevance. PubMed. [Link]

-

Monsivais, D., et al. (2017). Influence of AKT on Progesterone Action in Endometrial Diseases. PubMed Central. [Link]

-

Hu, Z., et al. (2022). 17α-Hydroxyprogesterone Caproate Inhibits Cytokine Production via Suppression of NF-κB Activation. Frontiers in Pharmacology. [Link]

-

Eke, A. C., et al. (2018). A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production. National Institutes of Health. [Link]

-

Gao, F., et al. (2020). Progesterone, Inflammatory Cytokine (TNF-α), and Oxidative Stress (H2O2) Regulate Progesterone Receptor Membrane Component 1 Expression in Fetal Membrane Cells. Scholars@Duke. [Link]

-

Yang, S., et al. (2019). Megestrol acetate drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis. National Institutes of Health. [Link]

-

Nishida, M., et al. (1985). Growth-promoting effects of progesterone in a human endometrial cancer cell line (Ishikawa-Var I). PubMed. [Link]

-

van der Zanden, S. Y., et al. (2023). A molecular toolbox to study progesterone receptor signaling. PubMed Central. [Link]

-

BenchSci. (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. [Link]

-

INDIGO Biosciences. Human Progesterone Receptor. [Link]

-

Amory, J. K., et al. (2005). Hydroxyprogesterone caproate and progesterone increase tumor necrosis factor-alpha production in lipopolysaccharide stimulated whole blood from non-pregnant women. PubMed. [Link]

-

Hu, Z., et al. (2022). 17α-Hydroxyprogesterone Caproate Inhibits Cytokine Production via Suppression of NF-κB Activation. Frontiers in Pharmacology. [Link]

-

INDIGO Biosciences. Rat Progesterone Receptor. [Link]

-

Wang, Y., et al. (2017). PI3K/AKT/mTOR pathway promotes progestin resistance in endometrial cancer cells by inhibition of autophagy. PubMed Central. [Link]

-

Dressing, G. E., et al. (2013). Progestin-mediated activation of MAPK and AKT in nuclear progesterone receptor negative breast epithelial cells. PubMed Central. [Link]

-

INDIGO Biosciences. Human Progesterone Receptor. [Link]

-

Schorl, C. (2012). Assaying cell cycle status using flow cytometry. PubMed Central. [Link]

-

BioTnA. TUNEL Apoptosis Assay Kit. [Link]

-

Brown University. Cell Cycle Analysis. [Link]

-

Scholes, A. N., & Lewis, J. A. (2020). Quantitative (q)PCR and Differential Expression Analysis. Protocols.io. [Link]

-

Semantic Scholar. Luciferase Reporter Assay System for Deciphering GPCR Pathways. [Link]

-

Mishra, R. K., & Golic, K. G. (2022). Protocol to study cell death using TUNEL assay in Drosophila imaginal discs. PubMed Central. [Link]

-

ResearchGate. (2014). Guidelines for Successful Quantitative Gene Expression in Real-Time qPCR Assays. [Link]

-

Ganjoo, S., et al. (2021). Progesterone induces apoptosis by activation of caspase-8 and calcitriol via activation of caspase-9 pathways in ovarian and endometrial cancer cells in vitro. PubMed. [Link]

-

Kumar, S., et al. (2013). Progesterone utilizes the PI3K-AKT pathway in human spermatozoa to regulate motility and hyperactivation but not acrosome reaction. PubMed. [Link]

-

Bustos, M. A., & Partridge, C. R. (2017). Monitoring gene expression: quantitative real-time rt-PCR. PubMed. [Link]

-

Creative Diagnostics. Multiparameter Cell Cycle Analysis Protocol. [Link]

-

Intas, K. S., et al. (2005). Absolute Quantitation of Normal and ROS-Induced Patterns of Gene Expression: An In Vivo Real-Time PCR Study in Mice. NET. [Link]

-

ResearchGate. (2018). Activation of p-ERK by FA. (A) Western blot analysis of p-Akt and p-ERK... [Link]

-

ResearchGate. (2016). Fig 3. Western blot analysis of protein expression levels of p-ERK,... [Link]

-

ResearchGate. (2018). Western blot analysis of p/total‑Akt, p‑ERK/total‑ERK and cleaved... [Link]

-

ResearchGate. (2014). Can you lend any advice on Western Blot for pERK and ERK (stripping problems)?. [Link]

Sources

- 1. Role of Progesterone in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. cancer.wisc.edu [cancer.wisc.edu]

- 5. Megestrol acetate drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro effects of progestins on DNA synthesis in metastatic endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Possible Mechanism of Action of 17α-Hydroxyprogesterone Caproate: Enhanced IL-10 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Growth-promoting effects of progesterone in a human endometrial cancer cell line (Ishikawa-Var I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Western Blot - Protocol, Troubleshooting, and Survey Results on Instruments and Reagents [labome.com]

- 11. Frontiers | 17α-Hydroxyprogesterone Caproate Inhibits Cytokine Production via Suppression of NF-κB Activation [frontiersin.org]

- 12. Hydroxyprogesterone caproate and progesterone increase tumor necrosis factor-alpha production in lipopolysaccharide stimulated whole blood from non-pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. clyte.tech [clyte.tech]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Introduction to Quantitative PCR (qPCR) Gene Expression Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. mdpi.com [mdpi.com]

The Progestational Compass: A Deep Dive into the Structure-Activity Relationship of 17α-Acetoxyprogesterone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

17α-Acetoxyprogesterone, a cornerstone in the landscape of synthetic progestins, represents a pivotal molecular scaffold from which a multitude of clinically significant drugs have been developed. Its discovery and subsequent structural modifications have paved the way for advancements in contraception, hormone replacement therapy, and the management of various gynecological disorders. The intricate relationship between the steroidal architecture of 17α-acetoxyprogesterone and its biological activity is a testament to the power of medicinal chemistry in fine-tuning pharmacological profiles. This in-depth technical guide navigates the core principles of the structure-activity relationship (SAR) of 17α-acetoxyprogesterone, providing a comprehensive analysis of how subtle molecular alterations translate into profound changes in progestational potency and selectivity. We will explore the critical role of the 17α-acetoxy group, the impact of substitutions on the steroid nucleus, and the experimental methodologies employed to elucidate these relationships. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and discovery of novel progestogenic agents.

Introduction: The Genesis of a Progestational Powerhouse

Progesterone, the endogenous progestogen, orchestrates a symphony of physiological processes crucial for female reproductive health. However, its clinical utility is hampered by poor oral bioavailability due to rapid first-pass metabolism. The quest for orally active progestins led to the exploration of progesterone derivatives, with the introduction of a 17α-acetoxy group emerging as a transformative breakthrough. This single modification dramatically enhanced oral activity, giving rise to 17α-acetoxyprogesterone and its illustrious family of derivatives.

The primary mechanism of action for 17α-acetoxyprogesterone and its analogs is their agonistic activity at the progesterone receptor (PR), a nuclear hormone receptor that modulates gene expression in target tissues.[1] The binding affinity and subsequent activation of the PR are exquisitely sensitive to the three-dimensional structure of the ligand. Understanding the SAR of this class of compounds is therefore paramount for the rational design of new drugs with improved efficacy, selectivity, and safety profiles.

This guide will systematically dissect the SAR of 17α-acetoxyprogesterone, examining the influence of structural modifications across the entire steroid skeleton. We will delve into the experimental underpinnings of SAR studies, providing detailed protocols for key assays that are the workhorses of progestin research.

The Molecular Architecture of Activity: A Positional Analysis of SAR

The progestational activity of 17α-acetoxyprogesterone derivatives is a composite of interactions between the steroid molecule and the ligand-binding pocket of the progesterone receptor. The following sections will explore the impact of structural modifications at key positions on the steroid nucleus.

The Cornerstone of Oral Activity: The 17α-Acetoxy Group

The introduction of the 17α-acetoxy group is the single most important modification that imparts oral activity to the progesterone scaffold. This bulky ester group at the 17α-position hinders the metabolic reduction of the C20-ketone, a primary route of progesterone inactivation. While the 17α-hydroxyprogesterone precursor shows negligible progestational activity, its acetylation leads to a potent, orally active compound.[2]

The nature of the ester group at the 17α-position can influence potency and duration of action. While the acetate ester is common, longer chain esters, such as the caproate ester in 17α-hydroxyprogesterone caproate, can lead to a longer duration of action when administered parenterally. Interestingly, despite having a lower binding affinity for the progesterone receptor than progesterone, 17α-hydroxyprogesterone caproate is a potent progestin, suggesting that other factors beyond simple receptor binding contribute to its overall activity.[3][4]

The A-Ring: Fine-Tuning Receptor Interaction

The A-ring of the steroid nucleus, with its α,β-unsaturated ketone (a 4-en-3-one system), is crucial for high-affinity binding to the progesterone receptor. Modifications to this ring can significantly impact activity.

-

Unsaturation: The presence of the double bond between C4 and C5 is critical for potent progestational activity. Saturation of this bond generally leads to a significant decrease in receptor affinity.

-

Substituents at C2 and C3: Modifications at these positions are generally not well-tolerated and often result in a loss of activity. The 3-keto group is a key hydrogen bond acceptor in the PR ligand-binding pocket.[5]

The B-Ring and the Impact of C6 and C7 Substitutions

The B-ring offers fertile ground for modifications that can enhance progestational activity and modulate the overall pharmacological profile.

-

C6-Substituents: The introduction of a methyl group at the 6α-position, as seen in medroxyprogesterone acetate (MPA) , significantly increases progestational activity. This is attributed to a favorable conformational change in the A-ring that enhances receptor binding.[6] The addition of a double bond between C6 and C7, along with a C6-substituent, can further enhance potency. For example, megestrol acetate (6-methyl) and chlormadinone acetate (6-chloro) are highly potent progestins. The nature of the substituent at C6 is important, with small, lipophilic groups generally being favorable.[7]

-

C7-Substituents: Substitution at the C7α-position can also influence activity. For instance, 7α-substitutions in testosterone analogs have been shown to enhance both androgenic and progestogenic activities.[8]

The C-Ring: The Influence of C9 and C11 Modifications

Modifications to the C-ring are less common in the 17α-acetoxyprogesterone series but can have profound effects on activity. The introduction of a fluorine atom at the 9α-position, for example, has been shown to potentiate the activity of corticosteroids and can also influence the activity of progestins.

The D-Ring and C17 Side Chain: A Balancing Act

The D-ring and the C17 side chain play a critical role in orienting the molecule within the ligand-binding pocket of the progesterone receptor.

-

17α-Side Chain: As discussed, the 17α-acetoxy group is paramount for oral activity. Altering the ester group can modulate the duration of action.

-

C16-Substituents: The introduction of a methyl or methylene group at the C16 position can also influence activity. For instance, the presence of a 16-methylene group in some derivatives has been shown to be compatible with potent progestational activity.[8]

Quantifying Progestational Activity: Key Experimental Methodologies

The elucidation of the structure-activity relationships of 17α-acetoxyprogesterone derivatives relies on a suite of in vitro and in vivo assays. This section provides an overview and detailed protocols for the most critical experimental workflows.

Progesterone Receptor Binding Assay

This in vitro assay directly measures the affinity of a compound for the progesterone receptor. It is a competitive binding assay where the test compound competes with a radiolabeled progestin (e.g., [³H]-promegestone) for binding to the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for the Progesterone Receptor

-

Preparation of Receptor Source:

-

Uterine cytosol from estrogen-primed immature female rabbits is a classic source of progesterone receptors.

-